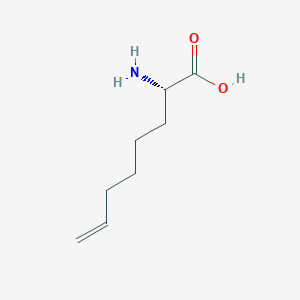

(S)-2-aminooct-7-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminooct-7-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-3-4-5-6-7(9)8(10)11/h2,7H,1,3-6,9H2,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVRWMRIUKRFMP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693290 | |

| Record name | (2S)-2-Aminooct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140737-02-5 | |

| Record name | (2S)-2-Aminooct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 Aminooct 7 Enoic Acid and Its Stereoisomers

Enantioselective Chemical Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral amino acids. Enantioselective chemical methods offer powerful tools to achieve high levels of stereocontrol, primarily through asymmetric catalysis, chiral auxiliary-mediated strategies, and the development of novel stereocontrolling reagents.

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis has emerged as one of the most efficient and elegant methods for the synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of α-amino acid synthesis, transition metal catalysts, particularly those based on rhodium, have been extensively studied. For the synthesis of unsaturated amino acids, rhodium-catalyzed asymmetric hydrogenation of α-enamides or related precursors is a well-established strategy. While a specific rhodium-catalyzed synthesis for (S)-2-aminooct-7-enoic acid is not extensively documented, the general principles can be applied. A plausible route would involve the asymmetric hydrogenation of a suitable dehydroamino acid precursor.

A rhodium-based asymmetric catalyst can derive its optical activity from octahedral centrochirality, serving as a Lewis acid to activate substrates. This has been applied to asymmetric Michael additions and α-aminations with high catalytic activity and tolerance towards moisture and air.

| Catalyst System | Substrate Type | Key Features | Potential Applicability |

| Rhodium-DIPAMP | α-enamides | High enantioselectivity for the synthesis of α-amino acids. | Applicable to a precursor of this compound. |

| Chiral Phosphoric Acid/Rhodium(II) | Diazo compounds, anilines, glyoxylates | Cooperative catalysis for three-component reactions. | Synthesis of functionalized amino acid derivatives. beilstein-journals.org |

| Chiral Rhodium(I) Complexes | 2-substituted N-protected-indoles | Asymmetric N-alkylation via hydrogenation. | Could be adapted for precursors with similar electronic properties. wikipedia.org |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in the asymmetric synthesis of α-amino acids. acs.org

A documented synthetic strategy for this compound employs an Evans oxazolidinone auxiliary. The synthesis typically begins with the acylation of a chiral oxazolidinone, for example, with a carboxylic acid that will form the backbone of the target amino acid. The resulting N-acyloxazolidinone can then undergo diastereoselective α-alkylation. For this compound, this would involve the introduction of a hex-5-enyl group. Subsequent cleavage of the auxiliary furnishes the desired (S)-amino acid. The stereochemical outcome is controlled by the steric hindrance of the substituents on the oxazolidinone, which directs the approach of the electrophile from the less hindered face. acs.org

| Chiral Auxiliary | Key Reaction Steps | Diastereoselectivity | Reference |

| Evans Oxazolidinone | Acylation, Diastereoselective α-alkylation, Auxiliary removal | High | (General methodology) |

| Pseudoephedrine | Amide formation, Diastereoselective enolate alkylation, Amide cleavage | High | rsc.org |

| (S)-o-[(N-benzylprolyl)amino]benzophenone | Schiff base formation with glycine (B1666218), Ni(II) complexation, Asymmetric alkylation | 70-92% optical yield | nih.gov |

Development of Novel Reagents for Stereocontrol

The quest for new reagents that can effectively control stereochemistry is a continuous effort in organic synthesis. For the synthesis of complex amino acids, including those with terminal unsaturation, novel reagents can offer unique reactivity and selectivity. While specific novel reagents for the direct synthesis of this compound are not prominently reported, developments in related areas are noteworthy.

For instance, organoselenium-catalyzed amination of terminal alkenes provides an efficient route to 3-amino allylic alcohols with excellent regio- and stereoselectivity. acs.org Although this method targets a different isomer, it highlights the potential of selenium-based reagents in stereoselective amination reactions. Similarly, the use of allenylindium reagents derived from N-protected 2-ethynylaziridines allows for the stereoselective synthesis of 1,3-amino alcohols with three contiguous chiral centers. rsc.org These methodologies showcase the ongoing innovation in reagent design for the stereocontrolled synthesis of amino-functionalized molecules.

Biocatalytic and Chemoenzymatic Routes

Biocatalysis and chemoenzymatic synthesis have emerged as powerful and sustainable alternatives to traditional chemical methods. These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions.

Enzyme Engineering for Tailored Stereoselectivity

Enzymes, through their precisely shaped active sites, can exhibit exquisite stereoselectivity. However, naturally occurring enzymes may not always possess the desired activity or selectivity for non-natural substrates. Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzyme properties to create tailored biocatalysts. nih.gov

For the synthesis of non-canonical amino acids like this compound, engineered transaminases are particularly promising. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid precursor. By engineering the active site of a transaminase, its substrate scope can be expanded to accept the corresponding keto acid of this compound, i.e., 2-oxooct-7-enoic acid, and to selectively produce the (S)-enantiomer. A notable example of this approach is the development of a transaminase for the manufacture of the antidiabetic drug sitagliptin, where an enzyme was engineered to achieve high activity and enantioselectivity for a non-natural ketone substrate. rsc.orgprinceton.edu

| Enzyme Class | Engineering Strategy | Target Reaction | Potential Outcome for Target Molecule |

| Transaminases | Directed Evolution, Substrate Walking | Asymmetric amination of a prochiral ketone | High enantiomeric excess of this compound |

| Ammonia Lyases | Site-directed Mutagenesis | Asymmetric addition of ammonia to an α,β-unsaturated acid | Potential for direct amination of a suitable precursor |

| Nitrilases/Amidases | Rational Design | Enantioselective hydrolysis of a racemic amino nitrile or amide | Resolution of a racemic mixture to obtain the (S)-enantiomer |

Photoredox-Biocatalysis Synergies in Non-Canonical Amino Acid Synthesis

The merger of photoredox catalysis with biocatalysis represents a cutting-edge strategy for the synthesis of complex molecules. This synergistic approach combines the ability of visible-light photoredox catalysis to generate reactive radical intermediates with the exceptional stereocontrol of enzymes.

In the context of non-canonical amino acid synthesis, this synergy can be harnessed to perform novel C-C bond formations or C-H functionalizations. For instance, a photoredox catalyst can be used to generate a radical from a simple precursor, which is then intercepted by an enzyme-bound intermediate in a stereocontrolled manner. A reported strategy involves the use of a pyridoxal-5'-phosphate (PLP)-dependent enzyme in conjunction with a photoredox catalyst to achieve the stereoselective synthesis of various non-canonical amino acids. While a direct application to this compound has not been detailed, this methodology could potentially be adapted. For example, a radical generated from a suitable hex-5-enyl precursor could be coupled with a glycine-derived Schiff base within the active site of an engineered PLP enzyme to afford the target amino acid with high stereoselectivity.

This dual catalytic system opens up new avenues for the synthesis of complex amino acids by enabling reactions that are not accessible through traditional enzymatic or chemical methods alone.

Whole-Cell and Immobilized Enzyme Systems in Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. rjpbr.com Whole-cell and immobilized enzyme systems are particularly advantageous for industrial applications as they can enhance enzyme stability, simplify catalyst recovery and reuse, and potentially reduce costs associated with protein purification. nih.govhugendubel.infonih.gov

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzyme or enzyme cascade. This approach is operationally simple and can obviate the need for expensive enzyme purification. nih.gov For the synthesis of unsaturated α-amino acids, whole-cell systems can be employed for enzymatic resolution of racemic precursors. For instance, a biocatalytic pathway using whole cells of Pseudomonas putida for the resolution of unsaturated amino acid amides has been demonstrated, yielding (S)-amino acids and the remaining (R)-amides. researchgate.net The unreacted (R)-amides can then be hydrolyzed to the corresponding (R)-acids by whole cells of a different microorganism, such as Rhodococcus erythropolis, providing access to both enantiomers. researchgate.net

Immobilization of enzymes on solid supports is another strategy to improve their operational stability and reusability. hugendubel.infoalmacgroup.com Enzymes can be immobilized through various methods, including adsorption, covalent binding, or encapsulation. wordpress.com For amino acid synthesis, immobilized aminoacylases have been used industrially for the resolution of racemic N-acyl-amino acids. hugendubel.info In the context of this compound, an immobilized lipase or an aminopeptidase could potentially be used to resolve a racemic ester or amide precursor with high enantioselectivity. symeres.com The development of engineered enzymes with tailored substrate specificities and enhanced activities further expands the utility of these systems for producing complex non-natural amino acids. nih.govchemrxiv.org

| System Type | Biocatalyst Example | Application in Amino Acid Synthesis | Key Advantages |

| Whole-Cell | Pseudomonas putida ATCC 12633 | Kinetic resolution of unsaturated amino acid amides to yield (S)-amino acids. researchgate.net | No enzyme purification needed, cofactor regeneration in situ, operational simplicity. nih.govnih.gov |

| Whole-Cell | Rhodococcus erythropolis NCIMB 11540 | Hydrolysis of (R)-amides to (R)-amino acids. researchgate.net | Access to the opposite enantiomer, mild reaction conditions. researchgate.net |

| Immobilized Enzyme | Aspergillus oryzae aminoacylase | Industrial resolution of racemic D,L-amino acids. hugendubel.info | Enhanced stability, reusability, continuous processing possible. hugendubel.infoalmacgroup.com |

| Immobilized Enzyme | Lipase or Aminopeptidase | Potential for kinetic resolution of racemic esters or amides of 2-aminooct-7-enoic acid. symeres.com | High stereoselectivity, broad substrate scope. symeres.com |

Multistep Convergent and Divergent Synthetic Strategies

The construction of a molecule with multiple functional groups and stereocenters like this compound often requires multistep synthetic sequences. Convergent and divergent strategies are advanced approaches that offer efficiency and flexibility in synthesizing complex target molecules and their analogs.

A divergent synthesis is a strategy where a common intermediate is transformed into a variety of structurally diverse products through different reaction pathways. rsc.orgresearchgate.net This is particularly useful for generating a library of analogs for structure-activity relationship studies. Starting from a common chiral precursor, different functional groups can be introduced to create a range of functionalized amino acids. For example, a rhodium-catalyzed reaction of vinyl aziridines can be switched to produce either functionalized pyrrolidines or γ-amino ketones by changing the reaction conditions, demonstrating a divergent approach from a common starting material. rsc.org The incorporation of heterochirality (both D- and L-amino acids) into a synthetic sequence can also be seen as a divergent element that directs the final structure and properties of molecules like peptides. acs.org

| Strategy Type | Description | Application Example |

| Convergent | Key fragments are synthesized independently and then joined. nih.gov | Nickel-catalyzed enantioconvergent cross-coupling of racemic α-haloglycines with organozinc reagents to form various unnatural α-amino acids. nih.govorganic-chemistry.org |

| Divergent | A common intermediate is converted into a diverse set of products. researchgate.net | A common chiral precursor is elaborated through different reaction pathways to generate a library of functionalized amino acids. rsc.org |

Protection and Deprotection Group Chemistry in Complex Amino Acid Synthesis

The synthesis of complex amino acids like this compound, which contains a reactive amino group, a carboxylic acid, and an alkene, necessitates the use of protecting groups to prevent unwanted side reactions. nih.govlibretexts.org The choice of protecting groups is critical and is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under distinct reaction conditions. iris-biotech.dejocpr.comresearchgate.net

The α-amino group is commonly protected as a carbamate (B1207046). The most widely used amino-protecting groups in peptide synthesis are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.decreative-peptides.com The benzyloxycarbonyl (Cbz) group is also frequently used, particularly in solution-phase synthesis. highfine.com

The selection of a protecting group strategy must consider the stability of all functional groups in the molecule. For this compound, the terminal double bond is a key consideration. For instance, the Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). organic-chemistry.orgmissouri.edu This condition can simultaneously reduce the carbon-carbon double bond. Therefore, if the terminal alkene is to be preserved, alternative deprotection methods for the Cbz group, such as using strong acids (e.g., HBr in acetic acid), or employing different protecting groups like Boc or Fmoc, would be required. highfine.com

The carboxyl group is often protected as an ester, such as a methyl, ethyl, or benzyl ester. Benzyl esters are advantageous as they can be removed by the same hydrogenolysis conditions used for Cbz deprotection. tert-Butyl esters are also common and are cleaved under acidic conditions, often concurrently with a Boc group. peptide.com The compatibility of protection and deprotection steps is paramount for the successful synthesis of the target amino acid. springernature.com

| Protecting Group | Structure | Introduction Reagent Example | Deprotection Conditions | Orthogonality/Compatibility Notes |

| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) | Orthogonal to Fmoc and Cbz (if Cbz is removed by hydrogenation). organic-chemistry.org Stable to base and nucleophiles. organic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-NH-R | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% piperidine (B6355638) in DMF) iris-biotech.decreative-peptides.com | Orthogonal to Boc and acid-labile side-chain protecting groups. iris-biotech.de |

| Benzyloxycarbonyl (Cbz or Z) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂/Pd-C); Strong acid (HBr/HOAc); Na/liquid NH₃ creative-peptides.comhighfine.com | Hydrogenation will also reduce C=C bonds. Acidic removal is an alternative. Orthogonal to Fmoc. highfine.com |

| Benzyl Ester (OBn) | R-COOBn | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂/Pd-C) | Cleaved under the same conditions as Cbz. peptide.com |

| tert-Butyl Ester (OtBu) | R-COOtBu | Isobutylene, acid catalyst | Strong acid (e.g., TFA) | Cleaved under the same conditions as Boc. iris-biotech.depeptide.com |

Chemical Modification and Derivatization Strategies for Functional Enhancement

Strategic Derivatization of the Unsaturated Side Chain for Post-Synthetic Modification

The terminal double bond in the side chain of (S)-2-aminooct-7-enoic acid is a prime target for a variety of chemical transformations, many of which can be performed after the amino acid has been incorporated into a peptide sequence (post-synthetic modification). This functionality allows for the introduction of diverse chemical groups, enabling the synthesis of peptides with tailored properties.

Key strategies for modifying the unsaturated side chain include:

Radical Additions: The terminal alkene is susceptible to radical-mediated reactions. For instance, radical hydroazidation can be achieved using reagents like sodium azide (B81097) (NaN₃) in the presence of an iron(III) catalyst and a reducing agent. acs.orgnih.gov This reaction introduces an azide group, which is a versatile functional handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Similarly, radical hydration can introduce a hydroxyl group to the side chain, further expanding the potential for functionalization. acs.orgnih.govnih.gov

Thiol-ene Coupling: This highly efficient and bioorthogonal reaction involves the radical-mediated addition of a thiol to the alkene, forming a stable thioether linkage. acs.org This method is widely used to attach a variety of molecules, including fluorescent dyes, affinity tags, and polymers like polyethylene (B3416737) glycol (PEG), to peptides and proteins containing alkene-bearing amino acids. nih.govnih.gov

Olefin Metathesis: While powerful for forming new carbon-carbon double bonds, olefin metathesis has shown some limitations in protein modification, as common catalysts like the Hoveyda-Grubbs II catalyst can sometimes lead to protein precipitation. nih.gov However, for smaller peptides and in optimized conditions, it remains a viable strategy for dimerization or cross-linking.

Oxidation/Cleavage: The double bond can be oxidatively cleaved to generate a terminal aldehyde or carboxylic acid, providing another route for conjugation or further chemical elaboration.

These methods underscore the utility of the terminal alkene as a latent reactive site, allowing for precise chemical modifications that are often compatible with biological systems.

| Modification Strategy | Reagents/Conditions | Functional Group Introduced | Primary Application |

|---|---|---|---|

| Radical Hydroazidation | Fe(III)/NaBH₄, NaN₃ | Azide (-N₃) | Click chemistry, bioconjugation |

| Radical Hydration | Fe(III)/NaBH₄, Air | Hydroxyl (-OH) | Further derivatization, altering polarity |

| Thiol-ene Coupling | Thiol-containing molecule, photoinitiator/UV light | Thioether (-S-) | Attachment of probes, PEGylation |

| Olefin Metathesis | Grubbs or Hoveyda-Grubbs catalyst | New C=C bond | Peptide cross-linking, macrocyclization |

Modifications at the Amino and Carboxyl Termini for Bioconjugation and Further Reactivity

The α-amino and α-carboxyl groups are the fundamental reactive sites of any amino acid, participating in peptide bond formation and serving as key handles for bioconjugation. nih.gov

N-Terminus Modification: The α-amino group, with a pKa typically around 8, can be selectively targeted under controlled pH conditions. nih.gov Common modifications include:

Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, or ketenes can form stable amide bonds. nih.govresearchgate.net This is a widely used method for attaching labels or other molecules.

Reductive Amination: Aldehydes can react with the N-terminal amine to form a Schiff base, which is then reduced by an agent like sodium cyanoborohydride to yield a stable secondary amine linkage. nih.gov

Enzymatic Ligation: Enzymes such as subtiligase can catalyze the formation of a peptide bond between a C-terminal ester of one peptide and the α-amino group of another, offering high selectivity. nih.gov

C-Terminus Modification: The carboxyl group is typically modified through:

Esterification: Formation of esters can protect the carboxyl group during synthesis or alter the molecule's properties.

Amide Bond Formation: Using standard peptide coupling reagents, the carboxyl group can be linked to amines on other molecules.

Native Chemical Ligation (NCL): This powerful technique allows for the joining of two unprotected peptide fragments. A peptide with a C-terminal thioester is reacted with another peptide that has an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. nih.gov This method is a cornerstone of chemical protein synthesis.

Development of Orthogonally Protected Derivatives for Selective Reactivity in Complex Systems

In the synthesis of complex peptides, especially those requiring site-specific side-chain modifications, a strategy of orthogonal protection is essential. nih.govresearchgate.net This approach uses protecting groups for different functional sites that can be removed under distinct chemical conditions, allowing for selective deprotection and reaction at a specific site without affecting others. iris-biotech.de

For this compound, a trifunctional building block, an effective orthogonal strategy would involve three mutually stable protecting groups for the α-amino group, the α-carboxyl group, and the side chain (or a functional group installed on it).

A common scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. researchgate.net

α-Amino Group: Protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed with piperidine (B6355638). iris-biotech.depeptide.com

α-Carboxyl Group: Protected as a tert-butyl (tBu) ester or linked to the solid-phase resin via an acid-labile linker. This group is stable to piperidine but is cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Side Chain: The terminal alkene of this compound is stable to both piperidine and TFA, leaving it available for post-synthetic modification after the peptide chain has been assembled and cleaved from the resin.

If the side chain is first functionalized (e.g., via hydroazidation and reduction to an amine), it can be protected with a group orthogonal to both Fmoc and tBu. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is an excellent example. merel.si The ivDde group is stable to both TFA and piperidine but can be selectively removed using a dilute solution of hydrazine, allowing for modification of the side-chain amine while the peptide remains fully protected and attached to the resin. sigmaaldrich.comsigmaaldrich-jp.compeptide.com

| Protecting Group | Functional Group Protected | Cleavage Condition | Stable To |

|---|---|---|---|

| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino | Base (e.g., 20% Piperidine in DMF) | Acid (TFA), Hydrazine |

| tBu (tert-Butyl) | Carboxyl (Side Chain) | Strong Acid (e.g., TFA) | Base (Piperidine), Hydrazine |

| ivDde | Side-Chain Amino | 2-5% Hydrazine in DMF | Acid (TFA), Base (Piperidine) |

| Alloc (Allyloxycarbonyl) | Amino | Pd(0) catalyst | Acid (TFA), Base (Piperidine) |

Advanced Analytical Derivatization Techniques in Amino Acid Research

The quantitative analysis of amino acids often requires derivatization to enhance their volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for detection in high-performance liquid chromatography (HPLC). sigmaaldrich.com

For Gas Chromatography-Mass Spectrometry (GC-MS): Amino acids are non-volatile, necessitating derivatization to make them suitable for GC analysis. sigmaaldrich.com Silylation is a common technique where active hydrogens on the amino, carboxyl, and side-chain functional groups are replaced with a silyl (B83357) group.

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent converts amino acids into their tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comsigmaaldrich.com These derivatives are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This reagent is also widely used to create TMS derivatives for GC-MS analysis. nih.gov

Propyl Chloroformate: Derivatization can also be performed using propyl chloroformate in propanol, which reacts with the amino and carboxyl groups. springernature.comnih.gov

For High-Performance Liquid Chromatography (HPLC): For HPLC with UV or fluorescence detection, pre-column or post-column derivatization is used to attach a light-absorbing or emitting tag to the amino acid.

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Marketed as the Waters AccQ•Tag™ method, AQC reacts with primary and secondary amines in a single step to produce highly stable, fluorescent adducts that can be readily analyzed by reverse-phase HPLC. waters.comwaters.compubcompare.ainih.gov

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. It is a popular pre-column derivatization reagent but does not react with secondary amines.

1-Bromobutane: This reagent can be used to derivatize multiple functional groups (amino, carboxyl, and hydroxyl) to improve the hydrophobicity and basicity of amino acids for sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org

| Technique | Derivatization Reagent | Abbreviation | Key Feature |

|---|---|---|---|

| GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms stable TBDMS derivatives for volatility. sigmaaldrich.com |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms TMS derivatives for volatility. nih.gov |

| HPLC-Fluorescence/UV | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Pre-column derivatization; forms highly stable fluorescent adducts. waters.com |

| HPLC-Fluorescence | o-Phthalaldehyde | OPA | Pre-column derivatization; reacts rapidly with primary amines. |

| LC-MS/MS | 1-Bromobutane | - | Derivatizes multiple functional groups to enhance LC separation and MS detection. rsc.org |

Applications in Peptide and Protein Engineering

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide production, allowing for the stepwise assembly of amino acids on a solid resin support. This method simplifies the purification process by allowing excess reagents and by-products to be washed away after each coupling step. The incorporation of (S)-2-aminooct-7-enoic acid into peptide chains using SPPS is typically achieved using the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. In this process, the Nα-amino group of this compound is protected with an acid-labile Fmoc group, enabling its participation in the standard SPPS cycle of deprotection, activation, and coupling.

The terminal alkene in the side chain of this compound serves as a powerful and versatile functional group for diversifying peptide structures after their linear assembly. This alkene is chemically inert during the standard SPPS procedure but can be selectively targeted in subsequent reactions. This allows for the introduction of a wide array of modifications, leading to peptides with novel architectures and properties.

The most prominent application of this terminal alkene is in olefin metathesis. This reaction, catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), allows for the formation of new carbon-carbon double bonds. When two this compound residues are incorporated into a single peptide chain, an intramolecular ring-closing metathesis (RCM) reaction can be performed to create a covalent hydrocarbon bridge, fundamentally altering the peptide's topology from a linear to a cyclic or "stapled" conformation. The strategic placement of these residues dictates the size and nature of the resulting macrocycle, enabling the synthesis of a diverse library of constrained peptide structures from a single linear precursor.

Constrained peptides, particularly those featuring hydrocarbon bridges, often exhibit superior pharmacological properties compared to their linear counterparts. The synthesis of these structures, often called "stapled peptides," relies on the incorporation of two olefin-bearing non-canonical amino acids, such as this compound, at specific positions within the peptide sequence.

The standard protocol involves:

Automated SPPS: The linear peptide is synthesized on a solid support using automated synthesizers and Fmoc chemistry. Two molecules of Fmoc-protected this compound are incorporated at desired positions, typically at i and i+4 or i and i+7, to promote the formation of stable α-helical structures.

On-Resin Cyclization: While the peptide is still attached to the resin, it is treated with a solution containing a ruthenium catalyst. The catalyst mediates the ring-closing metathesis reaction between the two terminal alkene side chains, forming a new internal double bond and creating a covalent hydrocarbon staple.

Cleavage and Deprotection: The stapled peptide is then cleaved from the resin, and all remaining side-chain protecting groups are removed, typically in a single step using a strong acid cocktail (e.g., trifluoroacetic acid).

Purification: The final crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure constrained peptide.

This methodology provides a robust and efficient route to hydrocarbon-bridged peptides, allowing for precise control over the peptide's final three-dimensional shape.

The introduction of a hydrocarbon staple via this compound has a profound impact on the peptide's biophysical properties. By covalently locking the peptide chain, the staple pre-organizes the peptide into a specific conformation, which can lead to significant therapeutic advantages.

Secondary Structure Induction: One of the primary goals of peptide stapling is to induce and stabilize α-helical secondary structures. Many bioactive peptides are disordered in solution but adopt an α-helical conformation upon binding to their biological target. The hydrocarbon staple mimics this bound state, effectively reducing the entropic penalty of binding and often leading to a dramatic increase in target affinity. The effectiveness of stapling in stabilizing helicity is often measured by circular dichroism (CD) spectroscopy.

The table below summarizes typical research findings on how hydrocarbon stapling affects key peptide properties.

| Property | Linear Peptide | Stapled Peptide | Fold Improvement | Measurement Technique |

|---|---|---|---|---|

| α-Helicity | ~15-25% | ~70-90% | 3-5x | Circular Dichroism (CD) Spectroscopy |

| Binding Affinity (Kd) | Micromolar (μM) | Nanomolar (nM) | 10-100x | Fluorescence Polarization / SPR |

| Protease Half-Life (t1/2) | Minutes | Hours | >20x | HPLC-based Degradation Assay |

Genetic Code Expansion (GCE) for Site-Specific Protein Functionalization

Genetic Code Expansion (GCE) is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.govfrontiersin.org This is achieved by repurposing a codon, typically a stop codon like UAG (amber), to encode for the new amino acid. The process requires the introduction of a new, bio-orthogonal pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govfrontiersin.org

For the successful ribosomal incorporation of a specific ncAA like this compound, a dedicated orthogonal aaRS/tRNA pair is required. pnas.org This pair must meet two critical criteria:

The engineered aaRS must specifically recognize and charge this compound onto the orthogonal tRNA. It should not recognize any of the 20 canonical amino acids.

The orthogonal tRNA must not be recognized or charged by any of the host cell's endogenous synthetases.

The development of such a pair typically involves directed evolution or rational design of an existing orthogonal system, such as the TyrRS/tRNATyr pair from Methanocaldococcus jannaschii or the PylRS/tRNAPyl pair from Methanosarcina species. nih.gov A library of mutant synthetases is created and screened for the ability to charge the desired ncAA onto the orthogonal tRNA, often using a reporter gene (e.g., GFP or an antibiotic resistance gene) containing an in-frame amber stop codon.

Based on available scientific literature, the development and engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair specifically for the selective incorporation of this compound has not been extensively reported. While GCE has been successfully used to incorporate a wide variety of ncAAs, including some with alkene functionalities, specific data for this particular eight-carbon amino acid remains limited.

Once an orthogonal pair is developed, the efficiency of ribosomal incorporation becomes a key factor. The process involves the ncAA-charged tRNA being delivered to the ribosome by elongation factors (like EF-Tu in E. coli), recognizing the repurposed codon in the mRNA, and participating in peptide bond formation. frontiersin.org The efficiency of these steps can be influenced by the structure of the ncAA side chain, which may cause steric clashes within the ribosome's active site or affect binding to elongation factors. frontiersin.orgnih.gov

The efficiency is often quantified by measuring the yield of the full-length protein containing the ncAA compared to the yield of a wild-type control. acs.org However, as the specific orthogonal machinery for this compound has not been detailed in the literature, comprehensive studies elucidating its ribosomal incorporation mechanisms and efficiency in common heterologous systems like E. coli or mammalian cells are not currently available. Further research is needed to establish the viability and performance of incorporating this amino acid into proteins via genetic code expansion.

Utility in Probing Protein Structure-Function Relationships and Dynamics

The site-specific incorporation of UAAs such as this compound into proteins provides a powerful toolkit for investigating protein structure, function, and dynamics. nih.gov The unique chemical handle offered by the terminal alkene group in its side chain allows for bioorthogonal reactions, enabling the attachment of various probes without perturbing the native biological system. rsc.org

Researchers can leverage this UAA for several key applications:

Site-Specific Labeling: The terminal double bond can be used to attach fluorescent dyes, spin labels, or other spectroscopic probes. By placing this amino acid at a specific position within a protein, scientists can monitor conformational changes, protein folding, and dynamics in real-time. nih.gov This approach provides high-resolution information that is often difficult to obtain with conventional methods.

Crosslinking Studies: Light-activatable crosslinker UAAs can be used to trap interacting molecules in living cells with near-structural precision. nih.gov The alkene group in this compound can be functionalized to create photo-crosslinkers, allowing researchers to identify binding partners and map protein-protein interaction interfaces within a cellular context.

The use of UAAs to study and engineer protein function has become an indispensable tool for molecular and structural biologists. nih.gov

| Application | Description | Utility of this compound |

| Fluorescence Resonance Energy Transfer (FRET) | Measures distance changes between two fluorescent probes to study protein conformational dynamics. | The terminal alkene allows site-specific attachment of a donor or acceptor fluorophore. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Uses spin labels to measure distances and dynamics in proteins and protein complexes. | The side chain can be derivatized with a nitroxide spin label for EPR studies. |

| Photo-Crosslinking | Covalently links interacting proteins or domains upon light activation to map interaction surfaces. | The alkene can be modified to incorporate a photo-activatable group like a diazirine. |

| Activity-Based Probing | Introduces a reactive group to covalently label enzymes or binding partners in an activity-dependent manner. | The alkene provides a handle for attaching probes that can report on enzymatic activity or ligand binding. |

Role in the Design and Synthesis of Advanced Peptidomimetics and Bioconjugates

This compound is a valuable building block in the creation of sophisticated peptidomimetics and bioconjugates. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov The unique structure of this non-proteinogenic amino acid, featuring a six-carbon aliphatic chain with a terminal alkene, provides a versatile scaffold for these modifications.

Design Principles for Non-Proteinogenic Amino Acid-Containing Peptide Mimetics

The design of peptidomimetics incorporating non-proteinogenic amino acids is guided by several key principles aimed at overcoming the inherent limitations of natural peptides as therapeutic agents. nih.govupc.edu

Enhancing Proteolytic Stability: A primary drawback of natural peptides is their rapid degradation by proteases. The inclusion of unnatural amino acids like this compound creates peptide bonds that are not recognized by these enzymes, significantly increasing the molecule's half-life in biological systems. nih.govmdpi.com

Conformational Constraint: Natural peptides are often highly flexible, which can lead to poor receptor selectivity and a significant entropic cost upon binding. Incorporating constrained amino acids helps to lock the peptide into a specific, bioactive conformation. ias.ac.in The aliphatic side chain of this compound can introduce steric bulk that restricts the rotational freedom of the peptide backbone.

Mimicking Secondary Structures: A major goal is to design molecules that mimic specific secondary structures, such as β-turns or α-helices, which are often crucial for biological activity. wjarr.com The defined stereochemistry and side-chain structure of this compound can be used to induce or stabilize these desired folds.

| Design Principle | Objective | Contribution of this compound |

| Increased Stability | To prevent rapid degradation by proteases in the body. | Its unnatural structure is not a substrate for common proteases. |

| Conformational Rigidity | To pre-organize the peptide into its active shape, enhancing potency and selectivity. | The long side chain can introduce steric constraints and serve as a point for cyclization ("stapling"). |

| Bioavailability Enhancement | To improve absorption and distribution within the body. | The hydrophobic side chain can increase lipophilicity, aiding membrane transport. |

| Structural Mimicry | To replicate the essential binding elements (pharmacophore) of a natural peptide. | Provides a scaffold to orient other functional side chains in a precise 3D arrangement. |

Strategies for Modulating Conformational Preferences and Molecular Recognition in Peptides

Controlling the three-dimensional shape of a peptide is critical for its ability to recognize and bind to its biological target. The incorporation of this compound enables specific strategies to modulate peptide conformation and enhance molecular recognition.

One of the most powerful strategies is hydrocarbon stapling . This technique involves introducing two olefin-bearing amino acids, such as this compound, at specific positions within a peptide sequence (e.g., at the i and i+4 or i and i+7 positions). A subsequent ring-closing metathesis reaction creates a covalent hydrocarbon "staple" that locks the peptide into a desired secondary structure, most commonly an α-helix. researchgate.net This conformational stabilization can lead to:

Increased Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty for binding is reduced, often resulting in a significant increase in binding affinity. researchgate.net

Enhanced Specificity: A more rigid structure can improve selectivity for the intended target over other receptors, reducing off-target effects.

Improved Cell Penetration: For some sequences, enforcing an α-helical structure has been shown to enhance the peptide's ability to penetrate cell membranes.

Beyond stapling, the steric bulk of the long aliphatic side chain itself can influence local conformational preferences, discouraging certain backbone angles and favoring others. This allows for fine-tuning of the peptide's global shape to optimize its interaction with a binding partner, a key aspect of molecular recognition. nih.govub.edu

| Strategy | Mechanism | Outcome |

| Hydrocarbon Stapling | Covalent linkage of two alkene-bearing side chains via ring-closing metathesis. | Stabilizes α-helical or other secondary structures. |

| Steric Control | The bulky side chain restricts free rotation around backbone bonds. | Induces local turns or specific backbone conformations. |

| Hydrophobic Interactions | The nonpolar side chain can interact with other hydrophobic residues or the target. | Influences peptide folding and stabilizes the bound state. |

Development of Chemically Diversified Peptides for Research Applications

The terminal alkene in this compound is a versatile chemical handle for creating libraries of chemically diversified peptides for a wide range of research applications. rsc.orgnih.govupc.eduias.ac.in This functional group is amenable to a variety of bioorthogonal chemical reactions, which are reactions that can proceed in a biological environment without interfering with native biochemical processes.

Key diversification strategies include:

Thiol-Ene Reaction: The alkene can react efficiently with thiols, allowing for the attachment of cysteine-containing molecules, labels, or surfaces. nih.gov

Olefin Metathesis: As mentioned, this reaction is used for stapling but can also be used to attach other alkene-containing molecules.

Click Chemistry: The alkene can be converted to other functional groups, such as an azide (B81097), which can then participate in highly efficient "click" reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a vast array of functionalities.

Bioconjugation: The ability to selectively modify the alkene allows for the synthesis of complex bioconjugates. researchgate.net For example, a peptide containing this compound can be used as a targeting agent and conjugated to a small-molecule drug, an imaging agent, or a nanoparticle, creating a multifunctional research tool or therapeutic prototype. nih.govnih.gov

These methods enable the rapid generation of peptide libraries where the core peptide sequence remains the same, but the attached functional group is varied. nih.govresearchgate.net Such libraries are invaluable for screening to identify compounds with optimized properties, such as improved binding, better cellular uptake, or specific labeling characteristics for imaging applications.

Computational Chemistry and in Silico Design for S 2 Aminooct 7 Enoic Acid Research

Density Functional Theory (DFT) and Molecular Dynamics Simulations of Reactivity and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.org From the electronic structure, a wide range of chemical properties and reactivity descriptors can be calculated. For (S)-2-aminooct-7-enoic acid, DFT can elucidate how the interplay between the amino acid core and the terminal double bond influences its chemical behavior. Key reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), and chemical hardness (η), can be computed to predict the molecule's susceptibility to nucleophilic or electrophilic attack. chemrxiv.orgmdpi.comrevistadechimie.ro For instance, the HOMO is likely localized around the electron-rich amino group and the C=C double bond, indicating these are probable sites for electrophilic attack, while the LUMO may be centered on the carboxylic acid group, a likely site for nucleophilic attack.

Molecular Dynamics (MD) simulations complement the static picture provided by DFT by modeling the dynamic behavior of molecules over time. chalcogen.romdpi.comrsc.org Given the flexible six-carbon chain of this compound, MD simulations are crucial for exploring its vast conformational space. chalcogen.ro By simulating the molecule in different environments (e.g., in a vacuum, in water, or within a protein binding pocket), researchers can identify the most stable, low-energy conformations and understand the transitions between them. This information is vital for predicting how the amino acid will orient itself within a peptide or at an enzyme's active site. mdpi.com

Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; a higher value suggests greater ease of donating electrons (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital; a lower value suggests a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.4 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. chemrxiv.org |

| Chemical Potential (μ) | -3.5 eV | Measures the tendency of electrons to escape; relates to electronegativity. |

| Chemical Hardness (η) | 2.7 eV | Represents resistance to change in electron distribution; "hard" molecules have a large HOMO-LUMO gap. chemrxiv.org |

Prediction of Spectroscopic Properties and Conformational Landscapes for Structural Elucidation

Computational methods are powerful tools for predicting spectroscopic data, which can be used to confirm the structure of newly synthesized molecules like this compound. DFT calculations can accurately predict key spectroscopic features, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies.

A common strategy involves first performing a computational conformational analysis to identify all stable, low-energy conformers of the molecule. ethz.chsemanticscholar.org For each of these conformers, spectroscopic properties are then calculated. Since the experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers, comparing the calculated average spectrum with the experimental one allows for a detailed structural assignment. This process is critical for understanding the molecule's preferred three-dimensional shape in solution, which is governed by subtle intramolecular interactions. ethz.ch The creation of a conformational energy landscape, which maps the potential energy as a function of key dihedral angles, provides a visual representation of the relative stabilities of different shapes the molecule can adopt.

Hypothetical ¹³C NMR Chemical Shift Predictions for Different Conformations

| Carbon Atom | Conformer A (Extended Chain) | Conformer B (Folded Chain) |

| C1 (Carboxyl) | 175.2 ppm | 176.1 ppm |

| C2 (α-carbon) | 55.8 ppm | 56.5 ppm |

| C3 | 32.1 ppm | 30.5 ppm |

| C4 | 24.5 ppm | 26.8 ppm |

| C5 | 28.9 ppm | 29.3 ppm |

| C6 | 33.5 ppm | 33.1 ppm |

| C7 | 138.7 ppm | 138.9 ppm |

| C8 | 114.9 ppm | 114.6 ppm |

Rational Design of Enzyme Active Sites for this compound Biocatalysis

Biocatalysis using enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Rational enzyme design aims to modify an enzyme's properties, such as its activity, stability, or substrate specificity, by making targeted mutations to its amino acid sequence. researchgate.netnih.govdoaj.org Computational modeling is central to this process. nais.net.cnnih.gov

To engineer an enzyme to act on this compound, the first step is to select a suitable scaffold enzyme, such as a transaminase or ligase. The crystal structure of this enzyme is then used to build a computational model. This compound is computationally "docked" into the enzyme's active site to predict its binding pose and affinity. Molecular dynamics simulations can then be used to assess the stability of this enzyme-substrate complex. nih.gov

By analyzing the interactions between the amino acid and the enzyme, researchers can identify residues in the active site that may cause steric clashes or unfavorable electrostatic interactions with the unique oct-7-enoic side chain. nih.gov In silico site-directed mutagenesis is then performed, where these residues are computationally replaced with other amino acids. The binding affinity of this compound to each of these virtual mutants is recalculated to identify mutations that are predicted to improve binding and catalytic efficiency. This rational, structure-based approach significantly reduces the number of enzyme variants that need to be created and tested in the lab. doaj.orgnais.net.cn

Workflow for Rational Design of an Enzyme for this compound

| Step | Computational Method | Objective |

| 1. Scaffold Selection | N/A | Choose a natural enzyme with a related function and a known 3D structure. |

| 2. Substrate Docking | Molecular Docking | Predict the most likely binding mode of this compound in the active site. |

| 3. Complex Stability Analysis | Molecular Dynamics (MD) Simulation | Evaluate the stability of the predicted binding pose and identify key interactions over time. |

| 4. Mutation Site Identification | Structural Analysis | Pinpoint amino acid residues that hinder optimal binding of the substrate. |

| 5. In Silico Mutagenesis | Protein Modeling Software | Create virtual models of enzyme variants with specific amino acid substitutions. |

| 6. Mutant Screening | Docking and/or MD Simulations | Predict which mutations will lead to enhanced binding affinity and/or catalytic activity. |

| 7. Experimental Validation | N/A | Synthesize and test the most promising enzyme variants identified computationally. |

Computational Strategies for Incorporating Non-Canonical Amino Acids into Protein-Peptide Interfaces

The incorporation of non-canonical amino acids (NCAAs) into peptides is a powerful strategy for developing new therapeutics and biological tools. plos.orgresearcher.life NCAAs can enhance peptide stability, improve binding affinity, and introduce novel functionalities. Computational protein design software, such as Rosetta, can be used to explore the potential benefits of incorporating this compound into a peptide sequence designed to bind to a specific protein target. nih.govrosettacommons.orgmeilerlab.org

However, before an NCAA can be used in design algorithms, it must be properly parameterized. rosettacommons.org This involves a multi-step computational workflow:

Residue Parameter File Creation : A file is created that defines the atoms, bond connectivity, and internal coordinates of the new amino acid residue. rosettacommons.org

Rotamer Library Generation : The flexible side chain of this compound can adopt many different conformations (rotamers). A rotamer library, which is a collection of the most probable low-energy side-chain conformations, must be generated. This is typically done by sampling the torsional degrees of freedom of the side chain at various backbone (phi/psi) angles. plos.org

Scoring Function Parameterization : The energy function used by the design software must be updated to accurately score the interactions involving the new NCAA. plos.orgresearcher.life

Once parameterized, this compound can be included in computational design protocols. frontiersin.org For example, it can be used in peptide-protein interface design to see if its hydrophobic side chain can improve binding affinity by making favorable contacts in a hydrophobic pocket on the target protein. nih.gov The terminal alkene group could also be positioned to form specific interactions or to act as a reactive handle for subsequent chemical modification. These computational tools allow for the rapid in silico screening of thousands of peptide variants containing the NCAA, guiding the synthesis of only the most promising candidates. frontiersin.org

Future Perspectives and Challenges in Research on S 2 Aminooct 7 Enoic Acid

Advancements in Sustainable and Scalable Synthesis Methodologies

The demand for non-canonical amino acids (ncAAs) like (S)-2-aminooct-7-enoic acid in drug discovery and protein biochemistry has highlighted the limitations of purely chemical synthesis methods. nih.govresearchgate.net Consequently, the development of sustainable and scalable manufacturing routes is a significant focus. nih.govmanchester.ac.uk Biocatalysis and chemoenzymatic approaches are emerging as powerful alternatives, offering greener and more efficient pathways. nih.govresearchgate.net

Key advancements and future directions include:

Chemoenzymatic Synthesis: This approach combines the strengths of chemical and enzymatic transformations, often in a one-pot setup, to access complex molecular structures that are difficult to obtain through either method alone. nih.govresearchgate.net For instance, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can be used in conjunction with photoredox catalysis to synthesize novel ncAAs. nih.gov Enzymes like tyrosine phenol (B47542) lyase (TPL) and tryptophan synthase (TrpS) are also valuable as they can catalyze the formation of new L-α-amino acids by incorporating diverse nucleophilic substrates. nih.gov

Biocatalytic Reductive Amination: The use of enzymes such as amino acid dehydrogenases for the reductive amination of α-keto acids is a highly effective method for producing chiral amino acids. mdpi.comrsc.org This process is often coupled with an enzymatic cofactor regeneration system to improve efficiency. mdpi.com Researchers are actively discovering and engineering new biocatalysts with diverse substrate specificities to broaden the scope of this method. manchester.ac.uk

Sustainable Peptide Synthesis: Beyond the synthesis of the amino acid itself, greener methods for peptide synthesis are being developed. creative-peptides.comoxfordglobal.com This includes the use of environmentally friendly solvents like water and ethanol, the implementation of continuous flow systems to reduce waste, and the development of epimerization-free methods for N- to C-direction peptide synthesis to improve atom economy. oxfordglobal.comadvancedchemtech.comnih.gov Technologies like microwave and ultrasound-assisted synthesis are also being employed to reduce reaction times and improve yields. advancedchemtech.com

The following table summarizes some of the key enzymes and their roles in the sustainable synthesis of chiral amino acids.

| Enzyme Class | Reaction Type | Advantages |

| Amino Acid Dehydrogenases (AADHs) | Asymmetric Reductive Amination | High enantioselectivity, broad substrate specificity. mdpi.comrsc.org |

| Transaminases (PLP-dependent) | Asymmetric Amino Group Transfer | Stereospecific replacement of a keto group with an amino group. nih.gov |

| Carbon‐Nitrogen (C−N) Lyases | Asymmetric Amination Addition | Can be used in reverse to form C-N bonds with high efficiency. researchgate.net |

| Tryptophan Synthase (TrpS) / Tyrosine Phenol Lyase (TPL) | β-elimination followed by nucleophilic addition | Versatile for incorporating diverse side chains to form new L-α-amino acids. nih.gov |

Expanding the Scope of Genetic Code Expansion Methodologies and Orthogonal Systems

Genetic code expansion allows for the site-specific incorporation of ncAAs with unique functionalities into proteins within living cells. mdpi.comnih.govnih.gov This powerful technique relies on orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that work independently of the host cell's translational machinery. nih.govnih.govmdpi.com The terminal alkene of this compound makes it an ideal candidate for incorporation, enabling the introduction of a reactive handle for subsequent bioorthogonal modifications.

Future research in this area will likely focus on:

Discovery and Evolution of Orthogonal Pairs: A central challenge is the scalable discovery of new orthogonal aaRS–tRNA pairs. nih.gov Computational identification of candidate tRNAs and high-throughput screening methods are being developed to accelerate this process. nih.gov Furthermore, directed evolution techniques are being used to engineer aaRS variants with improved catalytic activity and specificity for desired ncAAs. mdpi.com

Enhancing Incorporation Efficiency: The efficiency of UAA incorporation can vary. nih.gov Efforts are underway to optimize expression systems and engineer ribosomes to better accommodate non-canonical substrates. nih.gov This includes the development of minimalist, optimized plasmid-based systems for efficient multisite UAA incorporation. nih.gov

Expanding to New Organisms and Applications: While initially developed in bacteria, genetic code expansion is now being applied to mammalian cells and even whole organisms. nih.govucsf.edu Future work will involve adapting these systems to a wider range of cell types and organisms, opening up new avenues for studying protein function in complex biological contexts. ucsf.edu The ability to incorporate multiple, distinct ncAAs into a single protein is also a key area of development. labome.com

Development of Novel Chemical Biology Tools and Probes Incorporating Unsaturated Amino Acids

The terminal alkene of this compound serves as a versatile chemical handle for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This allows for the precise labeling and study of proteins and other biomolecules in their natural environment.

Key areas of development include:

Bioorthogonal Reactions: The terminal alkene can participate in a variety of bioorthogonal reactions. The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is one of the fastest bioorthogonal reactions developed to date. nih.govnih.gov While the terminal alkene of this compound is unstrained, research into developing new tetrazine partners and reaction conditions could enhance its reactivity. cam.ac.uk Other potential reactions include photo-triggered cycloadditions and gold-catalyzed reactions, though catalyst compatibility with cellular components remains a challenge. cam.ac.ukresearchgate.net

Protein Labeling and Imaging: Once incorporated into a protein, the alkene handle can be tagged with fluorescent probes, affinity labels, or other reporter molecules. researchgate.net This enables a wide range of applications, including visualizing protein localization and trafficking, identifying protein-protein interactions, and profiling enzyme activity.

Development of Novel Probes: There is ongoing research to develop new bioorthogonal reactions and probes with improved kinetics, stability, and orthogonality. nih.gov This includes the design of fluorogenic probes that become fluorescent only upon reaction, allowing for real-time monitoring of biological processes. wikipedia.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery in Amino Acid and Peptide Science

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of peptide and protein science, offering powerful tools for design, prediction, and analysis. nuvobio.comnih.govpolifaces.de These computational approaches can significantly accelerate the discovery and optimization of novel amino acids and peptides with desired properties.

Future applications in the context of this compound and related compounds include:

De Novo Peptide and Protein Design: AI algorithms, particularly deep generative models, can design novel peptide sequences with specific structural and functional properties. mit.edunewswise.comarxiv.org These models can learn the complex "language" of protein folding from vast genomic databases and generate sequences that are predicted to adopt a desired fold or exhibit a particular activity. uchicago.eduadvancedsciencenews.com This could be used to design peptides incorporating this compound for specific therapeutic or biotechnological applications.

Predictive Modeling: Machine learning models can be trained to predict various properties of peptides and proteins, such as their structure, function, binding affinity, and stability. nuvobio.comnih.gov This can help to prioritize candidates for experimental validation, reducing the time and cost of research and development. nih.govnih.gov For example, AI can predict the optimal position for incorporating this compound into a protein to maximize its utility as a chemical biology probe without disrupting the protein's native function.

Optimization of Synthesis and Incorporation: AI can also be used to optimize synthetic pathways and genetic code expansion systems. creative-peptides.com By analyzing large datasets, machine learning algorithms can identify the key parameters that influence reaction yields or incorporation efficiency, leading to more robust and reliable methods. oup.com

The integration of AI and ML with experimental approaches promises a future of rapid and rational design in amino acid and peptide science. nih.govfrontiersin.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-aminooct-7-enoic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves chiral auxiliary-mediated reactions or enzymatic resolution to achieve the (S)-configuration. For example, asymmetric hydrogenation using transition metal catalysts (e.g., Rh or Ru complexes) can yield high enantiomeric excess (ee). To ensure purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to monitor ee, ensuring values >98%. Reaction conditions (temperature, solvent, and catalyst loading) must be rigorously optimized to minimize racemization .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the alkene (δ 5.2–5.8 ppm) and amine (δ 1.5–3.0 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 174.1492) and fragmentation patterns.

- Chiral HPLC : Quantify enantiomeric purity using a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and quantify degradation products using LC-MS .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets, such as enzymes or receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model binding affinities with target proteins (e.g., amino acid transporters). Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (, ). Combine with molecular dynamics simulations (GROMACS) to assess conformational stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and buffer composition.

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers. Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.

- Replicate Key Experiments : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm activity .

Q. How can isotopic labeling (e.g., C, N) of this compound enhance metabolic pathway analysis in vitro?

- Methodological Answer : Synthesize isotopically labeled analogs via reductive amination with NHCl or C-enriched precursors. Track incorporation into metabolites using LC-MS/MS with selected reaction monitoring (SRM). Quantify flux ratios in metabolic pathways (e.g., Krebs cycle) via C isotopomer analysis .

Q. What in silico approaches optimize the design of this compound derivatives for enhanced pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.

- ADMET Prediction : Tools like SwissADME predict absorption (), distribution (VD), and toxicity (hERG inhibition).

- Synthetic Feasibility : Apply retrosynthetic analysis (e.g., Chematica) to prioritize derivatives with viable synthetic routes .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.